Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a phenyl carbamate group and a ureido-methyl moiety linked to an o-tolyl (ortho-methylphenyl) aromatic ring.
Properties
IUPAC Name |
phenyl 4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16-7-5-6-10-19(16)23-20(25)22-15-17-11-13-24(14-12-17)21(26)27-18-8-3-2-4-9-18/h2-10,17H,11-15H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNBXRESURAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Urea Derivative: The reaction between o-tolyl isocyanate and an appropriate amine to form the urea derivative.
Coupling with Piperidine: The urea derivative is then coupled with piperidine-1-carboxylate under suitable conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Final Product Formation: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern: the o-tolyl group introduces steric and electronic effects distinct from para-substituted analogs. Below is a detailed comparison with structurally related compounds from the literature:
Table 1: Comparison of Key Structural Analogs
Key Observations :
Substituent Effects on Yield :
- Electron-withdrawing groups (e.g., trifluoromethyl in 17a) marginally improve yields compared to electron-donating groups (e.g., methyl in the target compound), likely due to enhanced reaction stability .
- Steric hindrance from the o-tolyl group in the target compound may reduce synthetic efficiency compared to para-substituted analogs (e.g., 4-fluorophenyl in 17b), though direct yield data are unavailable.
Molecular Weight and Mass Spectrometry :
- The target compound’s molecular weight (~380 g/mol) is higher than simpler analogs like 17b (227.1 g/mol) but comparable to piperazine-thiazole derivatives (e.g., 10f at 514.2 g/mol) .
- ESI-MS data for analogs (e.g., 227.1 [M+H]+ for 17b) confirm successful synthesis and stability under mass spectrometry conditions .
Biological Implications: Piperidine and piperazine cores are associated with enhanced bioavailability and receptor binding in medicinal chemistry . The o-tolyl group’s steric bulk may influence binding selectivity compared to smaller substituents (e.g., fluoro or cyano groups in ).
Biological Activity
Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on available research findings.
Synthesis
The synthesis of Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring and the introduction of the urea moiety. The process may vary based on the desired purity and yield, often utilizing automated systems in industrial settings to enhance efficiency.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been suggested that it may function as an inhibitor or modulator of specific biochemical pathways, particularly those involving enzyme activity that influences disease states. For example, studies indicate that compounds with similar structures have shown promise in inhibiting soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways .
Therapeutic Applications
- Drug Discovery : The compound's ability to interact with biological targets positions it as a candidate for drug development. Research indicates potential applications in treating diseases influenced by enzyme activity, such as inflammation and cancer .
- Inhibition Studies : In vitro studies have demonstrated that derivatives of piperidine-based compounds can effectively inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
